
N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is a chemical compound with a complex structure that includes a pyrimidine ring and a benzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide typically involves the condensation of 2,4-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid with 4-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide
- N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
- N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide
Uniqueness
N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is unique due to its specific substitution pattern on the benzamide group. This unique structure can lead to different chemical reactivity and biological activity compared to its analogs. The presence of the 4-methyl group can influence the compound’s binding affinity to molecular targets and its overall stability.
Propriétés
Numéro CAS |
773834-81-4 |
|---|---|
Formule moléculaire |
C14H15N3O2 |
Poids moléculaire |
257.29 g/mol |
Nom IUPAC |
N-(2,4-dimethyl-6-oxo-1H-pyrimidin-5-yl)-4-methylbenzamide |
InChI |
InChI=1S/C14H15N3O2/c1-8-4-6-11(7-5-8)13(18)17-12-9(2)15-10(3)16-14(12)19/h4-7H,1-3H3,(H,17,18)(H,15,16,19) |
Clé InChI |
ZLXFYSXLUQLXPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]furan-3-carboxamide](/img/structure/B12923265.png)
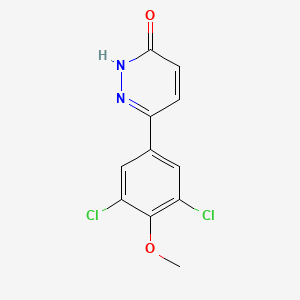

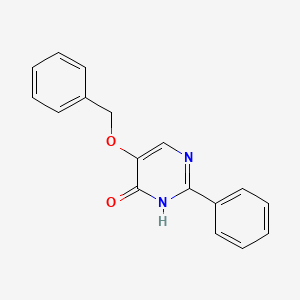
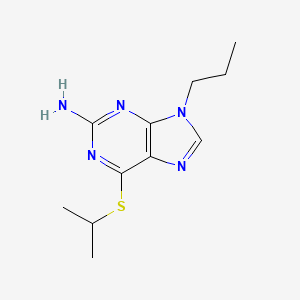
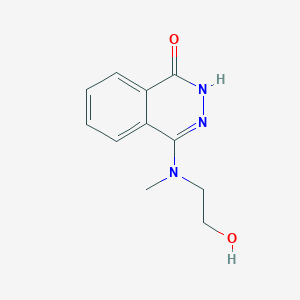
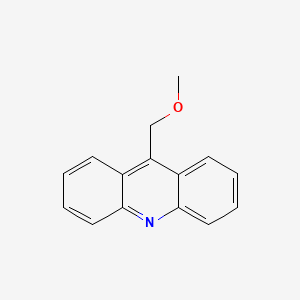

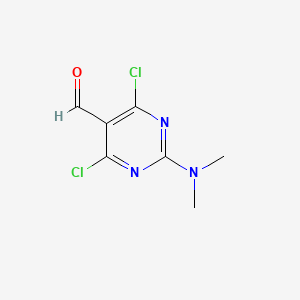

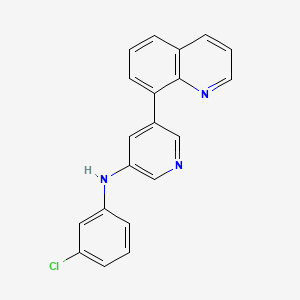
![2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)sulfanyl]benzoic acid](/img/structure/B12923363.png)
![N-(2-Sulfanylethyl)-2-[(2-sulfanylethyl)sulfanyl]acetamide](/img/structure/B12923366.png)
